molecular formula C7H14ClN B2437036 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2460748-60-9

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No. B2437036
CAS RN: 2460748-60-9
M. Wt: 147.65
InChI Key: MDBGAWQSZZCMKM-UHFFFAOYSA-N
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Description

“1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2460748-60-9 . It is a type of 3-azabicyclo heptane derivative .


Synthesis Analysis

The synthesis of 3-azabicyclo heptanes has been a topic of interest in the field of organic chemistry. A practical synthesis of CHF2-substituted 3-azabicyclo hexanes was developed for the first time, with the key step being the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 3-azabicyclo heptanes is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This structure displays diverse biological activities and great potential in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicyclo heptanes include intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .

Scientific Research Applications

Molecular Structure Analysis

  • The compound 1-azabicyclo[3.2.0]heptane-1-methyl chloride's structure was determined using single crystal x-ray diffraction, revealing its crystallization in the Cmcm space group and highlighting the non-planar nature of its five-membered ring portion, similar to other bicyclic-fused compounds (Majeste & Trefonas, 1968).

Synthesis Techniques and Applications

  • 1-Butyl-3-methyl-7,8-dimethoxyalloxazine-mediated [2+2] photocycloaddition is an effective method for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating practical applications in the synthesis of biologically active bicyclic quaternary ammonium salts (Jirásek et al., 2017).
  • A two-step synthesis approach for substituted 3-azabicyclo[3.2.0]heptanes, useful as drug discovery building blocks, utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid (Denisenko et al., 2017).

Structural Analyses and Derivative Synthesis

  • The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, found in epibatidine, as 7-azabicyclo[2.2.1]heptan-7-ium chloride, highlights its importance in alkaloid chemistry (Britvin & Rumyantsev, 2017).
  • Asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions showcases the synthesis potential of 2-azabicyclo[2.2.1]heptane derivatives (Waldmann & Braun, 1991).

Future Directions

The future directions in the study of 3-azabicyclo heptanes involve the development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . There is also a continued interest and great importance to explore the biological activities and potential applications of these compounds in the pharmaceutical industry .

properties

IUPAC Name

1-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-3-2-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBGAWQSZZCMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

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